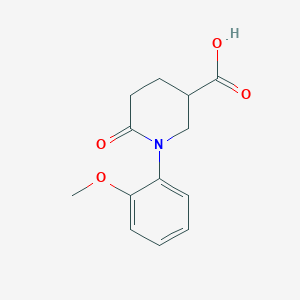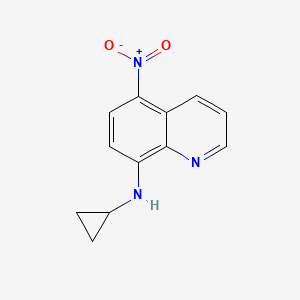
6-hydrazinyl-N-(3-methoxypropyl)nicotinamide
描述
6-hydrazinyl-N-(3-methoxypropyl)nicotinamide, commonly known as HMT, is a hydrazone derivative of nicotinamide, a form of vitamin B3. HMT is a promising compound for its potential applications in scientific research, as it has demonstrated various biochemical and physiological effects in laboratory experiments. Furthermore, several possible future directions for further research will be discussed.
作用机制
The mechanism of action of HMT is not fully understood. However, it is believed to work by scavenging free radicals and reactive oxygen species, which are responsible for oxidative stress. It is also believed to work by modulating the activity of various enzymes and proteins involved in inflammation and cell death. Additionally, it is believed to work by binding to and inhibiting certain receptors involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
HMT has been demonstrated to have various biochemical and physiological effects. In laboratory experiments, it has been shown to have antioxidant activity, anti-inflammatory effects, and cell-protective effects. It has also been demonstrated to have beneficial effects on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, it has been demonstrated to have beneficial effects on various physiological processes, such as metabolism, energy production, and immunity.
实验室实验的优点和局限性
The use of HMT in laboratory experiments has several advantages. It is easily synthesized and can be stored for long periods of time. Furthermore, it has been demonstrated to have various biochemical and physiological effects, making it a useful tool for studying various diseases and physiological processes. However, there are also some limitations to using HMT in laboratory experiments. It is not very soluble in water, making it difficult to use in some experiments. Additionally, its effects on certain diseases or physiological processes are not yet fully understood, making it difficult to draw conclusions from experiments using HMT.
未来方向
There are several possible future directions for further research on HMT. One possible direction is to further investigate its effects on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research could be conducted to determine the mechanism of action of HMT and to identify other potential therapeutic applications. Furthermore, further research could be conducted to investigate the potential side effects of HMT and to develop methods to optimize its use in laboratory experiments. Finally, further research could be conducted to investigate the potential synergistic effects of combining HMT with other compounds.
科学研究应用
HMT has been used in various scientific research applications. It is a useful tool for studying the effects of oxidative stress on cells, as it has been demonstrated to have antioxidant activity. It has also been used to study the effects of inflammation, as it has been shown to have anti-inflammatory properties. Furthermore, HMT has been used to study the effects of cell death, as it has been demonstrated to have cell-protective effects. Additionally, HMT has been used to study the effects of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
6-hydrazinyl-N-(3-methoxypropyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-16-6-2-5-12-10(15)8-3-4-9(14-11)13-7-8/h3-4,7H,2,5-6,11H2,1H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQFTGJKNGFYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CN=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydrazinyl-N-(3-methoxypropyl)nicotinamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(4-Methoxyphenoxy)phenyl]methanol](/img/structure/B1453839.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine](/img/structure/B1453840.png)

![3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid](/img/structure/B1453842.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)


![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)
![2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B1453856.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1453859.png)